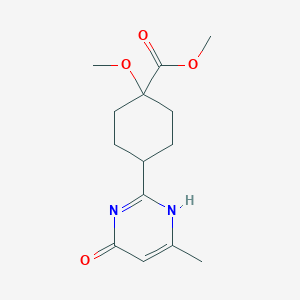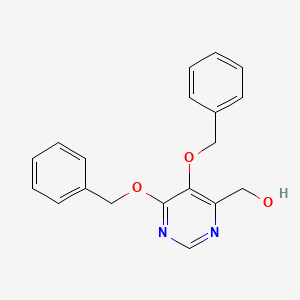
(5,6-Bis-benzyloxypyrimidin-4-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Bis-benzyloxypyrimidin-4-yl)-methanol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and biochemistry. This compound is characterized by the presence of two benzyloxy groups attached to the pyrimidine ring and a methanol group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Bis-benzyloxypyrimidin-4-yl)-methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group such as a halide or tosylate.
Attachment of the Methanol Group: The methanol group can be introduced through a reduction reaction of a corresponding aldehyde or ketone derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5,6-Bis-benzyloxypyrimidin-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(5,6-Bis-benzyloxypyrimidin-4-yl)-methanol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biochemistry: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of (5,6-Bis-benzyloxypyrimidin-4-yl)-methanol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting processes such as replication, transcription, and translation.
Comparison with Similar Compounds
Similar Compounds
(5,6-Dimethoxypyrimidin-4-yl)-methanol: Similar structure but with methoxy groups instead of benzyloxy groups.
(5,6-Dibenzyloxypyrimidin-4-yl)-ethanol: Similar structure but with an ethanol group instead of a methanol group.
(5,6-Bis-benzyloxypyrimidin-4-yl)-amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
(5,6-Bis-benzyloxypyrimidin-4-yl)-methanol is unique due to the presence of both benzyloxy groups and a methanol group, which confer specific chemical properties and reactivity. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
[5,6-bis(phenylmethoxy)pyrimidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-11-17-18(23-12-15-7-3-1-4-8-15)19(21-14-20-17)24-13-16-9-5-2-6-10-16/h1-10,14,22H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDRVBJHZQZPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CN=C2OCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
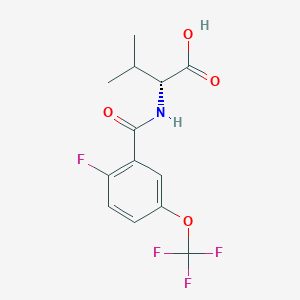
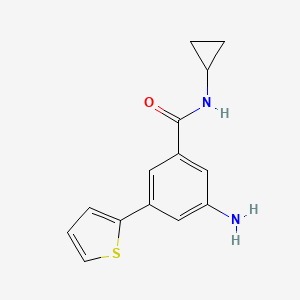
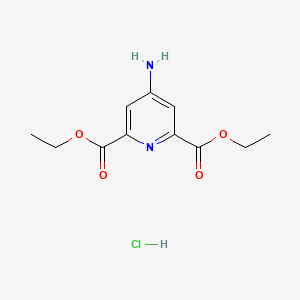
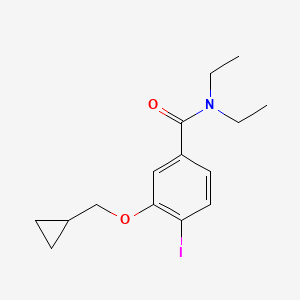
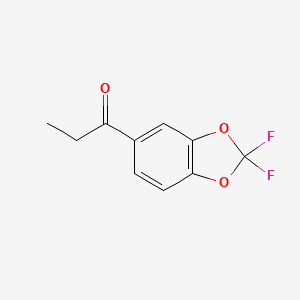
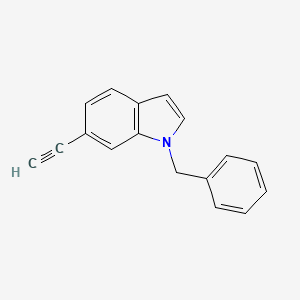
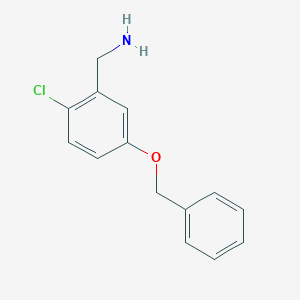

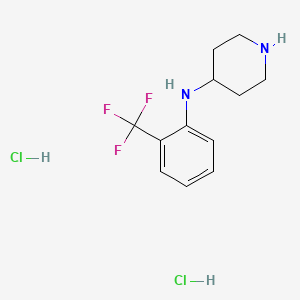
![3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid](/img/structure/B8127755.png)
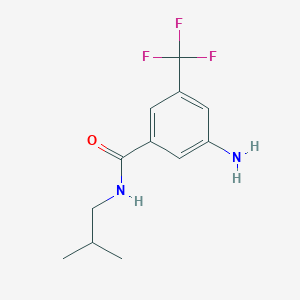
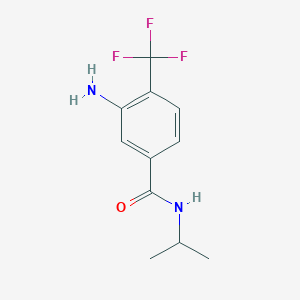
![2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8127783.png)
